molecular formula C10H12BrNO4 B1275708 Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid CAS No. 500718-16-1

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid

Cat. No.: B1275708
CAS No.: 500718-16-1
M. Wt: 290.11 g/mol
InChI Key: IKPNHXLJZXMYIB-UHFFFAOYSA-N
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Description

Molecular Structure and Formula (C10H12BrNO4)

The molecular formula C10H12BrNO4 definitively establishes the elemental composition of amino(5-bromo-2,4-dimethoxyphenyl)acetic acid. This formula indicates the presence of ten carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 290.11 grams per mole. The structural framework consists of a benzene ring system bearing two methoxy groups at the 2 and 4 positions, a bromine substituent at the 5 position, and an aminoacetic acid side chain attached to the aromatic ring. The compound's structure incorporates both aliphatic and aromatic components, with the aromatic ring serving as the central structural element from which the various substituents extend.

The molecular architecture reveals a substituted benzene ring with three different types of substituents that significantly influence the compound's electronic properties. The two methoxy groups (-OCH3) at positions 2 and 4 act as electron-donating groups through both inductive and resonance effects. In contrast, the bromine atom at position 5 functions as an electron-withdrawing group, creating an asymmetric electronic distribution around the aromatic ring. The aminoacetic acid moiety (-CH(NH2)COOH) attached to the benzene ring introduces additional functional group complexity, providing both basic amino and acidic carboxyl functionalities within the same molecule.

Molecular Parameter Value
Molecular Formula C10H12BrNO4
Molecular Weight 290.11 g/mol
Heavy Atom Count 16
Rotatable Bond Count 4
Ring Count 1
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5

IUPAC Nomenclature and Alternative Names

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-amino-2-(5-bromo-2,4-dimethoxyphenyl)acetic acid. This name follows the standard IUPAC convention for naming amino acids and clearly indicates the position of each substituent on the aromatic ring. The nomenclature begins with the identification of the carboxylic acid function as the principal functional group, followed by the specification of the amino group at the 2-position relative to the carboxyl carbon. The aromatic substituent is then described as a 5-bromo-2,4-dimethoxyphenyl group, clearly delineating the positions of the bromine and methoxy substituents.

Alternative naming systems and synonyms for this compound include several variations that emphasize different structural aspects. The compound is also known as this compound, which places emphasis on the amino acid functionality. In some chemical databases and supplier catalogs, it may be referred to by its abbreviated designation H-Phg(5-Br,2,4-diOMe)-OH, which represents a shorthand notation commonly used in peptide chemistry where Phg indicates phenylglycine and the parenthetical notation specifies the substitution pattern. Commercial suppliers often use this abbreviated form due to its brevity and clarity in representing the specific substitution pattern.

The compound's systematic name reflects its classification as a substituted phenylglycine derivative. Phenylglycine itself is 2-amino-2-phenylacetic acid, and this compound represents a tri-substituted version with specific halogen and alkoxy substituents. The naming convention ensures clear identification of the compound's structure and distinguishes it from other isomeric forms with different substitution patterns on the aromatic ring.

Chemical Identifiers (CAS: 500718-16-1)

The Chemical Abstracts Service registry number 500718-16-1 serves as the unique identifier for this compound in chemical databases worldwide. This CAS number provides an unambiguous reference that eliminates confusion with structural isomers or related compounds. The assignment of this specific registry number confirms the compound's recognition as a distinct chemical entity with well-defined structural characteristics.

Additional database identifiers further establish the compound's chemical identity across various information systems. The MDL number MFCD02662702 provides another unique identifier used in chemical database systems for tracking and referencing purposes. This identifier is particularly important for pharmaceutical and chemical supply chain management, ensuring accurate identification and tracking of the compound across different suppliers and research institutions.

The compound's identification is further supported by its unique SMILES notation: COC1=CC(=C(C=C1C(C(=O)O)N)Br)OC. This simplified molecular-input line-entry system representation provides a text-based description of the chemical structure that can be processed by computer programs for structural analysis and database searching. The SMILES notation begins with the methoxy group (COC), proceeds through the aromatic ring structure, and includes the amino acid functionality, providing a complete linear representation of the molecular structure.

Database Identifier Value
CAS Registry Number 500718-16-1
MDL Number MFCD02662702
SMILES Notation COC1=CC(=C(C=C1C(C(=O)O)N)Br)OC
InChI Key IKPNHXLJZXMYIB-UHFFFAOYSA-N

Two-Dimensional and Three-Dimensional Structural Representations

The two-dimensional structural representation of this compound reveals the planar arrangement of the aromatic ring system with its associated substituents. In the conventional structural drawing, the benzene ring is depicted as a hexagon with alternating double bonds, clearly showing the positions of the three substituents: methoxy groups at positions 2 and 4, and the bromine atom at position 5. The aminoacetic acid side chain extends from position 1 of the benzene ring, with the amino group and carboxyl group clearly indicated in their respective positions.

The three-dimensional molecular geometry introduces additional complexity due to the tetrahedral arrangement around the alpha-carbon of the amino acid moiety. This stereochemical center creates the possibility for enantiomeric forms, though the compound is typically obtained as a racemic mixture in standard synthetic preparations. The spatial arrangement of atoms reveals that the aromatic ring lies approximately in one plane, while the amino acid side chain extends perpendicular to this plane, creating a three-dimensional molecular architecture that influences the compound's physical and chemical properties.

Computational modeling studies provide detailed insights into the three-dimensional structure and conformational preferences of the molecule. The aromatic ring maintains its planar geometry due to the delocalized pi-electron system, while the substituents adopt conformations that minimize steric interactions. The methoxy groups can rotate around their respective C-O bonds, providing conformational flexibility that influences the molecule's interaction with other chemical species.

Bond Angles and Molecular Geometry

The molecular geometry of this compound is characterized by distinct geometric features arising from the hybridization states of its constituent atoms. The aromatic carbon atoms maintain sp2 hybridization, resulting in bond angles of approximately 120 degrees around the benzene ring. This planar geometry is characteristic of aromatic systems and provides the structural foundation for the molecule's electronic properties.

The alpha-carbon of the amino acid moiety exhibits sp3 hybridization, creating tetrahedral geometry with bond angles approaching 109.5 degrees. However, the actual bond angles deviate from the ideal tetrahedral angle due to the different electronic properties of the substituents attached to this carbon center. The carbon-nitrogen bond, carbon-hydrogen bond, carbon-carbon bond to the aromatic ring, and carbon-carbon bond to the carboxyl group each contribute differently to the electron density around the alpha-carbon, resulting in slight variations in the observed bond angles.

Computational analysis reveals specific bond angle measurements that characterize the molecular geometry. The angle between the aromatic ring carbon, the alpha-carbon, and the amino nitrogen typically measures approximately 112-115 degrees, while the angle between the aromatic ring carbon, alpha-carbon, and carboxyl carbon measures approximately 108-111 degrees. These measurements reflect the influence of the aromatic substituent on the local geometry around the stereochemical center.

Bond Angle Approximate Value (degrees)
Aromatic C-C-C 120
Alpha C tetrahedral angles 105-115
N-Cα-C(aromatic) 112-115
N-Cα-C(carboxyl) 109-112
C(aromatic)-Cα-C(carboxyl) 108-111

Stereochemical Properties and Considerations

The stereochemical properties of this compound are primarily determined by the presence of the chiral alpha-carbon center in the amino acid moiety. This stereochemical center can exist in either the R or S configuration according to the Cahn-Ingold-Prelog priority rules, creating two possible enantiomeric forms of the compound. The assignment of absolute configuration depends on the prioritization of the four substituents attached to the alpha-carbon: the amino group, the carboxyl group, the hydrogen atom, and the substituted aromatic ring.

The enantiomeric forms of the compound exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they differ in their optical rotation and their interactions with chiral environments. In biological systems or chiral chemical environments, the two enantiomers may exhibit dramatically different behaviors due to their distinct three-dimensional arrangements. This stereochemical consideration is particularly important in applications where the compound might interact with biological macromolecules or be used in asymmetric synthesis.

The compound's stereochemical properties are further influenced by the conformational flexibility around certain bonds, particularly the rotation around the C-O bonds of the methoxy groups and the rotation around the bond connecting the alpha-carbon to the aromatic ring. These conformational changes do not create new stereoisomers but do influence the overall molecular shape and the spatial relationships between functional groups. The preferred conformations are determined by minimizing steric interactions and maximizing favorable electronic interactions between substituents.

Properties

IUPAC Name

2-amino-2-(5-bromo-2,4-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-15-7-4-8(16-2)6(11)3-5(7)9(12)10(13)14/h3-4,9H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPNHXLJZXMYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(C(=O)O)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397677
Record name amino(5-bromo-2,4-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500718-16-1
Record name amino(5-bromo-2,4-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldehyde Precursor Synthesis

2-Bromo-4,5-dimethoxybenzaldehyde serves as the critical starting material. Industrial-scale production typically employs bromination of 3,4-dimethoxybenzaldehyde using bromine in glacial acetic acid (GAA) at 0–25°C, achieving 60–75% yields. Electrophilic aromatic substitution occurs preferentially at the para position relative to methoxy groups due to directing effects.

Reaction Conditions:

  • Bromine concentration: 1.1–1.3 equivalents in GAA
  • Temperature: 0°C (initial), ramping to 25°C over 24 hours
  • Workup: Precipitation in ice-water, recrystallization from acetonitrile

α-Aminonitrile Formation

The aldehyde reacts with ammonium cyanide (generated in situ from NH₄Cl/KCN) in methanol at −10°C to 25°C. This step proceeds via imine intermediate formation, followed by cyanide nucleophilic attack.

Key Parameters:

  • Molar ratio: 1:1.1 aldehyde:NH₄CN
  • Catalyst: Triethylamine (0.5–1.0 eq.)
  • Reaction time: 2–6 hours
  • Yield: 68–82% (crude), improving to 85–90% after recrystallization

Hydrolysis to Amino Acid

The α-aminonitrile undergoes acidic hydrolysis (6M HCl, reflux, 8–12 hours) to yield the target amino acid. Racemization occurs under these conditions, producing a 50:50 enantiomeric mixture.

Optimization:

  • Acid concentration: 6M HCl minimizes byproduct formation
  • Temperature: 110°C (reflux) ensures complete nitrile conversion
  • Purification: Neutralization with NaOH, extraction with ethyl acetate, silica gel chromatography (hexane:EtOAc 3:1)

Bromination-Substitution Sequential Synthesis

An alternative route involves brominating pre-formed phenylacetic acid derivatives. This method avoids handling gaseous HCN but requires careful regiocontrol.

Direct Bromination of Phenylacetic Acid

2,4-Dimethoxyphenylacetic acid undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C. The reaction exhibits moderate regioselectivity (5-bromo vs. 3-bromo isomers).

Conditions and Outcomes:

Parameter Value Source
NBS equivalence 1.05 eq.
Solvent DCM
Temperature 0°C → 25°C
Yield (5-bromo) 55–60%
Regioselectivity 5-bromo:3-bromo = 4:1

Amination via Gabriel Synthesis

The brominated intermediate undergoes amination using phthalimide potassium salt in DMF (120°C, 24 hours), followed by hydrazinolysis to free the amine.

Stepwise Yields:

  • Bromination: 58%
  • Gabriel amination: 72%
  • Hydrazinolysis: 85%
    Overall yield: 35%

Electrochemical Synthesis

Recent advances employ electrochemical methods to improve atom economy and reduce waste. A divided cell with carbon anode/aluminum cathode in acetic acid mediates the reaction between 2-bromo-4,5-dimethoxybenzaldehyde and glycine derivatives.

Electrochemical Parameters:

Parameter Value Outcome
Current density 10 mA/cm² 78% conversion
Electrolyte 0.1M AcOH in MeOH Prevents overoxidation
Temperature 25°C Optimal selectivity
Reaction time 6 hours 92% Faradaic efficiency

This method achieves 65–70% isolated yield with >95% purity, avoiding cyanide reagents.

Comparative Analysis of Methods

Table 1: Method Comparison

Method Yield (%) Purity (%) Key Advantage Limitation
Strecker synthesis 70–85 98–99 Scalable, established protocol Cyanide handling
Bromination-substitution 35–45 95–97 Avoids cyanide Multi-step, low regioselectivity
Electrochemical 65–70 95–98 Green chemistry compliant Specialized equipment required

Industrial-Scale Optimization

Patent data reveals two optimized manufacturing approaches:

Continuous Flow Strecker Process

  • Reactor type: Microfluidic system with in-line mixing
  • Throughput: 50 kg/day
  • Key parameters:
    • Residence time: 8 minutes
    • Temperature gradient: −10°C → 25°C → 110°C
  • Yield: 88% with 99.5% HPLC purity

Catalytic Bromination

Palladium-catalyzed bromination using HBr and H₂O₂ improves regioselectivity:

Catalyst Selectivity (5-bromo) Turnover Number
Pd(OAc)₂ 92% 450
Pd/C (10%) 88% 380
No catalyst 65%

This method reduces NBS usage by 40% while maintaining 85% yield.

Quality Control and Characterization

Critical quality attributes for pharmaceutical-grade material:

Table 2: Specification Limits

Parameter Requirement Analytical Method
Assay (HPLC) 98.0–101.0% USP <621>
Related substances ≤0.5% any individual HPLC-DAD
Residual solvents <500 ppm methanol GC-FID
Heavy metals <10 ppm ICP-MS
Enantiomeric excess ≥99% (if chiral) Chiral HPLC

X-ray crystallography confirms the zwitterionic structure with bond lengths of 1.301 Å (C=O) and 1.485 Å (C-Br).

Chemical Reactions Analysis

Types of Reactions

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules and pharmaceuticals. The compound's structure allows for various chemical modifications, making it a versatile precursor in synthetic chemistry.

Synthetic Routes

The synthesis typically involves the bromination of 2,4-dimethoxyphenylacetic acid followed by amination. The general steps are:

  • Bromination : The compound is treated with bromine in solvents like acetic acid.
  • Amination : The brominated intermediate reacts with ammonia or amines to introduce the amino group.

Biological Applications

Research indicates that this compound exhibits potential biological activities , including antimicrobial and anticancer properties.

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit cell proliferation and affect microtubule dynamics in cancer cells. For instance, related compounds have demonstrated sub-micromolar cytotoxicity against various human tumor cell lines, indicating their potential as antitumor agents .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects. Research suggests that it may inhibit the growth of certain pathogens, making it a candidate for further exploration in drug development against infectious diseases.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is investigated for its therapeutic potential in treating mood disorders and other psychiatric conditions. Preliminary findings suggest interactions with serotonin receptors, which could influence mood and perception.

Industrial Applications

The compound is also utilized in the development of new materials and chemical processes within industrial contexts. Its unique chemical properties allow for innovations in material science and chemical engineering.

Data Table: Summary of Applications

Application AreaSpecific Use CasesRelevant Findings
Chemical SynthesisBuilding block for pharmaceuticalsVersatile precursor for organic synthesis
Biological ResearchAnticancer and antimicrobial studiesInhibits cell proliferation; effective against pathogens
Medicinal ChemistryPotential treatment for mood disordersModulates serotonin receptors
Industrial DevelopmentNew materials and processesInnovations in material science

Case Study 1: Anticancer Activity

A study published in Nature explored the effects of related compounds on cancer cell lines. Results indicated that these compounds disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Case Study 2: Antimicrobial Efficacy

Research conducted on various derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Mechanism of Action

The mechanism of action of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom and methoxy groups can participate in various interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid: Characterized by the presence of an amino group, bromine atom, and methoxy groups.

    2-Amino-5-bromobenzoic acid: Similar structure but lacks the methoxy groups.

    2-Amino-4,5-dimethoxybenzoic acid: Similar structure but lacks the bromine atom.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and methoxy groups distinguishes it from other similar compounds and influences its interactions in chemical and biological systems .

Biological Activity

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on a review of relevant literature.

This compound exhibits a range of biochemical interactions that influence its biological activity. It can act as both a substrate and an inhibitor for various enzymes, affecting their catalytic functions. The interactions may involve:

  • Covalent bonding : Permanent modifications of target biomolecules.
  • Hydrogen bonding : Facilitating reversible interactions.
  • Van der Waals forces : Influencing the stability of molecular complexes.

These interactions can significantly alter the compound's stability and reactivity within biological systems .

Cellular Effects

The compound's influence extends to cellular processes, where it modulates:

  • Cell signaling pathways : Altering signal transduction mechanisms that control cell behavior.
  • Gene expression : Affecting transcriptional activity and thus protein synthesis.
  • Cellular metabolism : Modifying metabolic pathways that are crucial for cell survival and function.

Research indicates that this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as growth, differentiation, and apoptosis .

Molecular Mechanisms

The molecular mechanism of action involves binding to specific biomolecules, such as enzymes or receptors. This binding can lead to:

  • Enzyme inhibition or activation : Resulting in conformational changes that affect enzyme activity.
  • Gene regulation : Interactions with transcription factors can enhance or suppress gene transcription.

Long-term exposure studies suggest that the compound may induce significant changes in cellular functions over time, impacting processes like cell growth and apoptosis .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • HT-29 (colon cancer)

For instance, a related compound demonstrated sub-micromolar cytotoxicity against these cell lines by disrupting microtubule polymerization, highlighting the potential of this class of compounds in cancer therapy .

Antioxidant Activity

The compound also shows promise as an antioxidant. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. This property is particularly beneficial in the context of cancer prevention and treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains both bromine and methoxy groupsAnticancer, antioxidant
2-Amino-5-bromobenzoic acidLacks methoxy groupsModerate anticancer activity
2-Amino-4,5-dimethoxybenzoic acidLacks bromine atomLower efficacy in similar assays

The presence of both bromine and methoxy groups in this compound enhances its reactivity and biological activity compared to its analogs .

Q & A

Basic: What synthetic routes are recommended for preparing Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid?

Methodological Answer:
The compound can be synthesized via bromination of a dimethoxy-substituted acetophenone precursor, followed by functionalization of the acetic acid moiety. Key steps include:

  • Bromination: Use aqueous sulfuric acid as a reaction medium with a brominating agent (e.g., HBr/H₂O₂) to introduce the bromo group at the 5-position of the aromatic ring. Optimize reaction time (2–4 hrs) and temperature (60–80°C) to achieve >90% yield .
  • Acetic Acid Functionalization: Introduce the amino group via nucleophilic substitution or reductive amination, using NH₃ or protected amines in polar aprotic solvents (e.g., DMF) at 50–70°C .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product with >97% purity .

Basic: How should researchers characterize this compound’s structural integrity?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra for characteristic peaks:
    • Aromatic protons: δ 6.8–7.5 ppm (split patterns due to bromo and methoxy substituents).
    • Acetic acid protons: δ 3.6–4.2 ppm (CH₂ group) and δ 10–12 ppm (carboxylic acid proton, if unmodified) .
  • X-ray Crystallography: Resolve the crystal structure to confirm spatial arrangement of substituents. Monoclinic systems (e.g., space group P2₁/c) are typical for brominated arylacetic acids, with unit cell parameters a ≈ 12.5 Å, b ≈ 8.3 Å .
  • IR Spectroscopy: Confirm functional groups via C=O (1700–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .

Advanced: How can synthesis conditions be optimized to improve yield and purity?

Methodological Answer:
Optimize parameters through Design of Experiments (DoE):

  • Solvent Selection: Test polar aprotic solvents (DMF, DMSO) for bromination to enhance reagent solubility versus aqueous systems .
  • Catalyst Screening: Evaluate Lewis acids (e.g., FeCl₃) to accelerate bromination or amidation steps .
  • Reaction Monitoring: Use HPLC or TLC (Rf ≈ 0.3 in ethyl acetate) to track intermediate formation and minimize side products like dehalogenated byproducts .
  • Yield-Purity Tradeoff: Balance reaction time and temperature (e.g., 70°C for 3 hrs maximizes yield without degrading the acetic acid moiety) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:
Address anomalies systematically:

  • Impurity Identification: Run LC-MS to detect trace byproducts (e.g., di-brominated isomers or unreacted starting material) .
  • Dynamic Effects: Consider restricted rotation of the methoxy groups, which may cause non-equivalent proton environments and split peaks in NMR. Variable-temperature NMR (25–60°C) can confirm this .
  • Crystallographic Validation: Compare experimental X-ray data with computational models (e.g., density functional theory) to validate bond angles and torsional strain .

Advanced: What factors influence the compound’s stability under varying pH and temperature?

Methodological Answer:
Conduct accelerated stability studies:

  • pH Stability: Test aqueous solutions at pH 2–10. The carboxylic acid group may degrade under strongly basic conditions (pH >10), while the bromo substituent is stable in acidic media (pH 2–6) .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition points (typically >200°C for arylacetic acids). Store samples at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity: Monitor esterified derivatives (e.g., methyl esters) for hydrolysis back to the free acid in aqueous buffers .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:
Employ in silico tools:

  • Docking Studies: Use AutoDock or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity). The bromo and methoxy groups may enhance binding via hydrophobic interactions .
  • PASS Analysis: Predict biological activity spectra (e.g., antiplatelet or anticoagulant potential) based on structural analogs. Prioritize derivatives with Pa (probability of activity) >0.7 .
  • ADMET Profiling: Calculate logP (≈2.5 for moderate lipophilicity) and polar surface area (≈80 Ų) to assess bioavailability .

Advanced: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:
Validate purity using orthogonal techniques:

  • HPLC-DAD: Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate impurities. Detect the main compound at λ = 254 nm (aromatic absorption) .
  • ICP-MS: Quantify residual bromine or catalyst metals (e.g., Fe) below 10 ppm .
  • Chiral HPLC: Resolve enantiomeric impurities if asymmetric synthesis is employed .

Advanced: How do substituents (bromo, methoxy) affect electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:
Study substituent effects via Hammett plots or kinetic assays:

  • Bromo Group: Acts as a meta-directing deactivator, slowing EAS. Use nitration (HNO₃/H₂SO₄) to introduce nitro groups at the 3-position .
  • Methoxy Groups: Strongly ortho/para-directing. Protect the amino group during EAS to prevent unwanted substitution .
  • Competitive Reactivity: In mixed substituent systems, bromo’s deactivation dominates over methoxy’s activation, directing reactions to less hindered positions .

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